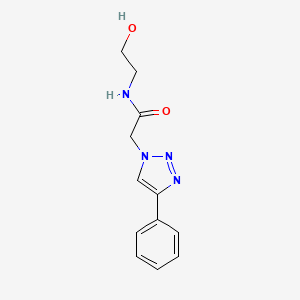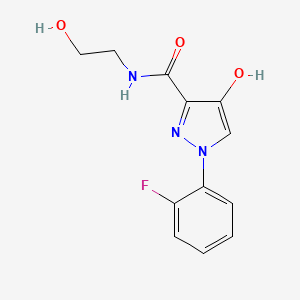![molecular formula C20H23NO2 B6641474 N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide](/img/structure/B6641474.png)
N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide, also known as HU-308, is a synthetic cannabinoid receptor agonist. It is a potential therapeutic agent for various neurological conditions, including pain, anxiety, and inflammation.
Wirkmechanismus
N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide acts as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in immune cells and are involved in modulating the immune response. This compound binds to CB2 receptors and activates downstream signaling pathways, leading to the observed effects on pain, anxiety, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce pain and inflammation in various animal models through the modulation of the immune system. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models. In addition, this compound has been investigated for its potential to protect against neurodegeneration and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide is its selectivity for CB2 receptors, which reduces the potential for side effects associated with non-selective cannabinoid receptor agonists. This compound has also been found to have good oral bioavailability, making it a potential candidate for oral administration. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound may also have potential as an anti-cancer agent through its modulation of the immune system. Further research is needed to optimize the synthesis method of this compound and to investigate its pharmacokinetics and pharmacodynamics. Additionally, the potential for this compound to interact with other drugs needs to be investigated to ensure its safety and efficacy.
Synthesemethoden
N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide is synthesized through a multi-step process involving the reaction of 2-methylphenylacetic acid with 2,3-dihydro-1H-inden-1-one to form the key intermediate. The intermediate is then reacted with 3-bromo-1-butanol to form the final product, this compound. The synthesis method of this compound has been optimized to achieve high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in various animal models. This compound has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been studied for its potential to modulate the immune system and its role in cancer treatment.
Eigenschaften
IUPAC Name |
N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-13-7-3-5-9-16(13)14(2)11-19(23)21-20-17-10-6-4-8-15(17)12-18(20)22/h3-10,14,18,20,22H,11-12H2,1-2H3,(H,21,23)/t14?,18-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPUJRDVMPWROZ-UCPOHXDKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)CC(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(C)CC(=O)N[C@@H]2[C@@H](CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B6641395.png)

![3-[(2,5-dimethylphenyl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B6641409.png)
![3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea](/img/structure/B6641410.png)

![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6641421.png)
![1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B6641433.png)
![[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641445.png)
![[1-[6-[(2-Propan-2-yl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641458.png)
![1-butanoyl-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B6641470.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-phenylpentanamide](/img/structure/B6641478.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B6641484.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-propan-2-yloxyphenyl)acetamide](/img/structure/B6641486.png)
![2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol](/img/structure/B6641500.png)